ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.09503983 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- Pal, Pinki. “Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.” Heterocyclic Chemistry - New Perspectives, IntechOpen, 2024
- “A Brief Review of the Biological Potential of Indole Derivatives.” Frontiers in Journal of Pharmaceutical Sciences, 2020
- “4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Uses, Interactions, Mechanism of Action.” DrugBank Online
Biological Activity
Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a pyrazolo-triazine core. This compound has garnered interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring and a pyrazolo[1,5-d][1,2,4]triazin core, which are known for their diverse biological activities. The presence of sulfur and various functional groups enhances its pharmacological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance:
- Mechanism of Action : Compounds containing the pyrazolo-triazine moiety have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
- Case Study : A derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is supported by its structural analogs:
- In vitro Studies : Compounds containing the pyrazolo-triazine scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, derivatives have been reported to achieve growth inhibition rates exceeding 40% in multiple cancer types .
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as CDK (cyclin-dependent kinases) .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented extensively:
- Research Findings : Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exhibit similar anti-inflammatory effects .
Summary Table of Biological Activities
Activity | Mechanism | Notable Findings |
---|---|---|
Antibacterial | Inhibition of DNA synthesis | MIC: 0.125–8 µg/mL against S. aureus, E. coli |
Anticancer | Induction of apoptosis | Growth inhibition >40% in various cancer cell lines |
Anti-inflammatory | Inhibition of COX enzymes | Reduction in pro-inflammatory cytokines |
Properties
IUPAC Name |
ethyl 2-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOOAOZRDKIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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